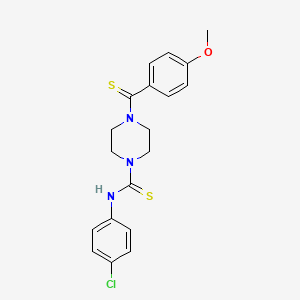
N-(4-chlorophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C19H20ClN3OS2 and its molecular weight is 405.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C17H19ClN2OS2
- Molecular Weight : 364.93 g/mol
- CAS Number : Not specified in the sources but can be referenced for specific studies.
Cytotoxic Effects
Research has shown that various piperazine derivatives exhibit significant cytotoxic activity against multiple cancer cell lines. For instance, studies involving similar piperazine compounds have demonstrated their effectiveness against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The cytotoxicity is often assessed using standard assays such as MTT or XTT assays to determine cell viability post-treatment.
The mechanisms underlying the cytotoxic effects of this compound may involve:
- Induction of Apoptosis : Some studies suggest that piperazine derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Cell Proliferation : These compounds may interfere with cell cycle progression, leading to reduced proliferation rates in sensitive cell lines.
Case Studies
-
Study on Liver Cancer Cell Lines
A study published in a peer-reviewed journal evaluated the cytotoxic effects of a series of piperazine derivatives, including compounds structurally related to this compound. The results indicated that these derivatives significantly inhibited cell growth in liver cancer cell lines with IC50 values ranging from 10 to 20 µM, suggesting promising anti-cancer properties . -
Breast Cancer Research
Another investigation focused on breast cancer cell lines revealed that certain piperazine derivatives led to a dose-dependent decrease in cell viability, with some compounds exhibiting IC50 values below 15 µM. This highlights the potential of these compounds as therapeutic agents against breast cancer .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS2/c1-24-17-8-2-14(3-9-17)18(25)22-10-12-23(13-11-22)19(26)21-16-6-4-15(20)5-7-16/h2-9H,10-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDWLQKNKFLEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













